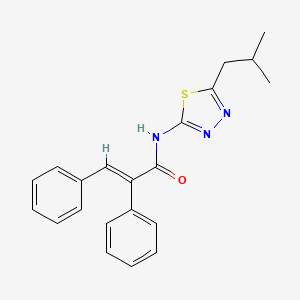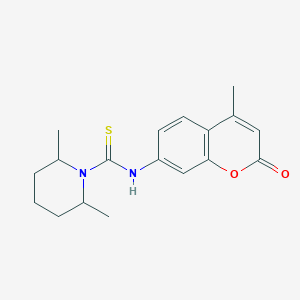
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE
Overview
Description
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.
Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by the condensation of benzaldehyde derivatives with amides or amines under basic conditions to form the (E)-2,3-diphenyl-2-propenamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the propenamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Propenamide Derivatives: Compounds with similar propenamide moieties but different substituents on the aromatic rings.
Uniqueness
(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of the thiadiazole ring, isobutyl group, and propenamide moiety. This unique structure may confer specific biological activities or chemical properties that are not present in other similar compounds.
Properties
IUPAC Name |
(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15(2)13-19-23-24-21(26-19)22-20(25)18(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H,22,24,25)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFGNFSZYVKAJF-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4677703.png)

![2-(2,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4677722.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4677738.png)
![N'-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4677742.png)
![N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4677746.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4677753.png)
![2-chloro-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide](/img/structure/B4677776.png)
![ethyl 5-cyano-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4677783.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4677789.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B4677792.png)
![N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4677808.png)
![Methyl 2-{[(7-chloro-8-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4677810.png)
